Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate
CAS No.:
Cat. No.: VC14592339
Molecular Formula: C13H21N2NaO11S2
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.
![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate -](/images/structure/VC14592339.png)
Specification
Molecular Formula | C13H21N2NaO11S2 |
---|---|
Molecular Weight | 468.4 g/mol |
IUPAC Name | sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate |
Standard InChI | InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1 |
Standard InChI Key | PKWKMKHLVNZNDO-UHFFFAOYSA-M |
Canonical SMILES | C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, sodium 2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate, reflects its polyhydroxyhexane backbone substituted with both sulfonic acid and sulfamoyl-aniline groups. Its molecular formula is , with a molecular weight of 469.44 g/mol and an exact mass of 469.056 g/mol . The presence of five hydroxyl groups on the hexane chain and a sodium counterion contributes to its high polarity, as evidenced by its polar surface area (PSA) of 250.71 Ų .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 7007-76-3 |
Molecular Formula | |
Molecular Weight | 469.44 g/mol |
Exact Mass | 469.056 g/mol |
Polar Surface Area (PSA) | 250.71 Ų |
Synonyms | Glucosulfamide, IPC-ALKS-6 |
Structural Analysis
The molecule’s core consists of a hexane chain with hydroxyl groups at positions 2–6, a sulfonic acid group at position 1, and a 4-(hydroxymethylsulfamoyl)anilino substituent attached to the same carbon. This arrangement creates a highly hydrophilic scaffold with potential hydrogen-bonding interactions. The sulfamoyl group () and the aniline ring introduce aromaticity and sulfonamide functionality, which are common motifs in antimicrobial agents .
The sodium counterion neutralizes the sulfonate group’s negative charge, enhancing aqueous solubility. This structural feature aligns with trends observed in other sulfonate salts, such as sodium hexanesulfonate, which are widely used as ion-pairing agents in chromatographic separations .
Synthesis and Physicochemical Properties
Solubility and Stability
Pharmacological and Biochemical Applications
Antimicrobial Activity
As an INN-designated compound, glucosulfamide is classified as a sulfonamide antibiotic. Sulfonamides typically inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, thereby disrupting DNA synthesis . While specific efficacy data for glucosulfamide are unavailable in the provided sources, its structural similarity to established sulfonamides supports this mechanistic hypothesis.
Analytical Chemistry Applications
The compound’s sulfonic acid group and sodium counterion suggest potential utility as an ion-pairing agent in high-performance liquid chromatography (HPLC), analogous to sodium 1-hexanesulfonate . Such agents improve the separation of polar analytes by modulating retention times through electrostatic interactions.
Comparative Analysis with Related Sulfonates
Sodium Hexanesulfonate
Sodium hexanesulfonate (), a simpler linear sulfonate, shares the sodium-sulfonate functional group but lacks the hydroxyl and sulfamoyl substituents of glucosulfamide. It is widely used in HPLC for separating peptides and organic ions . The absence of hydroxyl groups in sodium hexanesulfonate reduces its polarity (PSA = 65.58 Ų) , compared to glucosulfamide’s 250.71 Ų , highlighting how structural complexity influences physicochemical behavior.
Table 2: Comparative Properties of Sulfonates
Property | Glucosulfamide | Sodium Hexanesulfonate |
---|---|---|
Molecular Formula | ||
Molecular Weight | 469.44 g/mol | 188.22 g/mol |
PSA | 250.71 Ų | 65.58 Ų |
Primary Use | Antimicrobial (hypothesized) | Chromatography |
Future Research Directions
Mechanistic Studies
Elucidating glucosulfamide’s mode of action against bacterial targets, particularly its interaction with DHPS, would validate its antimicrobial potential. Comparative studies with other sulfonamides could identify structural determinants of efficacy and resistance.
Formulation Development
Optimizing glucosulfamide’s stability in aqueous formulations and exploring its compatibility with excipients are critical for pharmaceutical applications. Techniques such as lyophilization or pH adjustment may enhance shelf life.
Environmental Impact
Assessing the compound’s biodegradability and ecotoxicity is essential, given the environmental persistence of some sulfonates. Structure-activity relationship (SAR) studies could guide the design of eco-friendly derivatives.
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